molecular formula C11H8F3NO B2794558 3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one CAS No. 1344290-15-8

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one

Cat. No.: B2794558
CAS No.: 1344290-15-8
M. Wt: 227.186
InChI Key: XYUOILISZMHHHL-UHFFFAOYSA-N
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Description

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core substituted with a trifluoromethyl group at the 2-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-methylbenzoic acid with trifluoroacetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)quinoline
  • 3-methylquinoline
  • 4-hydroxyquinoline

Uniqueness

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one is unique due to the presence of both a trifluoromethyl group and a methyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new drugs and materials. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-9(16)7-4-2-3-5-8(7)15-10(6)11(12,13)14/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUOILISZMHHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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